4-(2-Methoxyphenyl)oxane-4-carboxylic acid
Description
4-(2-Methoxyphenyl)oxane-4-carboxylic acid is a bicyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a 2-methoxyphenyl group and a carboxylic acid moiety.
Properties
IUPAC Name |
4-(2-methoxyphenyl)oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-11-5-3-2-4-10(11)13(12(14)15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVYTMKXKQRQFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651816 | |
| Record name | 4-(2-Methoxyphenyl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039931-72-0 | |
| Record name | 4-(2-Methoxyphenyl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methoxyphenyl)oxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-(2-Methoxyphenyl)oxane-4-carboxylic acid is an organic compound characterized by its unique structure, which includes a methoxyphenyl group attached to an oxane ring with a carboxylic acid functional group. Its molecular formula is C13H16O4, and it has a molecular weight of approximately 236.27 g/mol. This compound's structural features suggest potential biological activities, although specific research on its mechanisms remains limited.
The presence of both aromatic and aliphatic functionalities in this compound contributes to its versatility in organic synthesis and medicinal chemistry. The compound can be synthesized through various routes, often involving common reagents such as hydrogen gas for reduction and potassium permanganate for oxidation.
Biological Activity Overview
While there is no detailed research specifically outlining the biological activity of this compound, its structural similarities to other biologically active compounds suggest potential applications. For instance, compounds with similar structures have been studied for their anti-inflammatory, analgesic, and antioxidant properties .
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, we can compare it with structurally related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Tetrahydropyran | C5H10O | Simple cyclic ether with limited bioactivity |
| Methyl tetrahydro-2H-pyran-4-carboxylate | C8H14O3 | Exhibits moderate biological activity due to ester functionality |
| Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate | C10H18O3 | Potentially bioactive but less studied |
The distinctive methoxyphenyl group in this compound may impart specific chemical properties that differentiate it from these compounds, particularly regarding reactivity and potential biological activity.
Case Studies and Research Findings
- Anti-inflammatory and Analgesic Potential : In studies focusing on carboxylic acids similar to this compound, compounds have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For instance, certain derivatives exhibited significant inhibition of COX-1 and COX-2 enzymes, indicating potential anti-inflammatory properties .
- Antioxidant Activity : Research has indicated that carboxylic acids can possess antioxidant properties, which are vital for protecting cells from oxidative stress. The antioxidant potential is often evaluated through various assays measuring the ability to scavenge free radicals or inhibit lipid peroxidation.
- In Vivo Studies : Although specific in vivo studies on this compound are lacking, related compounds have demonstrated efficacy in animal models for pain relief and inflammation reduction. These studies often highlight the pharmacokinetics and safety profiles of the compounds involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 4-(2-Methoxyphenyl)oxane-4-carboxylic acid with its analogs:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects : The 2-methoxy group in the target compound likely enhances solubility via H-bonding compared to chloro derivatives. In contrast, chloro-substituted analogs exhibit higher acidity due to electron-withdrawing effects .
- Positional Isomerism : The 4-methoxy isomer () may have distinct reactivity in synthesis due to reduced steric hindrance compared to the 2-methoxy variant .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
